molecular formula C13H13NO3S B5799485 N-(4-phenoxyphenyl)methanesulfonamide

N-(4-phenoxyphenyl)methanesulfonamide

Cat. No. B5799485
M. Wt: 263.31 g/mol
InChI Key: SWCXTFFDWNHRFR-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)methanesulfonamide, also known as PF-04457845, is a small molecule drug that has been extensively researched for its therapeutic potential in various diseases. It is a selective antagonist of the orexin-1 receptor, which plays a critical role in regulating the sleep-wake cycle, appetite, and reward pathways in the brain.

Mechanism of Action

N-(4-phenoxyphenyl)methanesulfonamide selectively blocks the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus and plays a critical role in regulating the sleep-wake cycle, appetite, and reward pathways in the brain. By blocking the orexin-1 receptor, N-(4-phenoxyphenyl)methanesulfonamide reduces the activity of the orexin system, which leads to decreased wakefulness, decreased food intake, and decreased drug-seeking behavior.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on sleep, appetite, and drug-seeking behavior, N-(4-phenoxyphenyl)methanesulfonamide has been shown to decrease blood glucose levels and improve glucose tolerance in animal models of type 2 diabetes. N-(4-phenoxyphenyl)methanesulfonamide has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is its high selectivity for the orexin-1 receptor, which reduces the potential for off-target effects. In addition, N-(4-phenoxyphenyl)methanesulfonamide has good oral bioavailability and a long half-life, which makes it suitable for chronic dosing studies. However, one of the limitations of using N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for research on N-(4-phenoxyphenyl)methanesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including insomnia, obesity, addiction, and anxiety disorders. Another direction is to explore the potential of combining N-(4-phenoxyphenyl)methanesulfonamide with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of N-(4-phenoxyphenyl)methanesulfonamide and its effects on various physiological systems. Finally, research is needed to develop more potent and selective orexin-1 receptor antagonists for clinical use.

Synthesis Methods

The synthesis of N-(4-phenoxyphenyl)methanesulfonamide involves a multistep process that starts with the reaction of 4-phenoxyphenylboronic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide intermediate. This intermediate is then treated with sodium hydride and methyl iodide to obtain the final product, N-(4-phenoxyphenyl)methanesulfonamide.

Scientific Research Applications

N-(4-phenoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including insomnia, obesity, addiction, and anxiety disorders. In preclinical studies, N-(4-phenoxyphenyl)methanesulfonamide has been shown to improve sleep latency, increase total sleep time, and reduce wakefulness in animal models of insomnia. In addition, N-(4-phenoxyphenyl)methanesulfonamide has been shown to decrease food intake and body weight in animal models of obesity. N-(4-phenoxyphenyl)methanesulfonamide has also been studied for its potential in reducing drug-seeking behavior and anxiety-like behavior in animal models of addiction and anxiety disorders, respectively.

properties

IUPAC Name

N-(4-phenoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(15,16)14-11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCXTFFDWNHRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)methanesulfonamide

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